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Compound of Interest

3-(Benzyloxy)-4-
Compound Name:
methoxyphenylboronic acid

Cat. No.: B1278411

This technical guide provides an in-depth analysis of the spectroscopic data for 3-
(Benzyloxy)-4-methoxyphenylboronic acid, a key building block in synthetic organic
chemistry. This document is intended for researchers, scientists, and professionals in drug
development who utilize boronic acids, particularly in cross-coupling reactions. Herein, we will
explore the expected 'H NMR, 3C NMR, FT-IR, and mass spectrometry data, offering insights
into the structural elucidation and quality control of this versatile reagent.

Introduction: The Significance of 3-(Benzyloxy)-4-
methoxyphenylboronic Acid

3-(Benzyloxy)-4-methoxyphenylboronic acid, with the CAS Number 243990-54-7, is a
substituted arylboronic acid.[1][2] Such compounds are of paramount importance in modern
organic synthesis, primarily serving as nucleophilic partners in the palladium-catalyzed Suzuki-
Miyaura cross-coupling reaction. This reaction is a cornerstone of carbon-carbon bond
formation, enabling the construction of complex molecular architectures, including biaryl and
polyaryl systems prevalent in pharmaceuticals, agrochemicals, and advanced materials. The
benzyloxy and methoxy functionalities on the phenyl ring of the title compound offer sites for
further chemical modification, making it a valuable intermediate in multi-step syntheses.
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Accurate spectroscopic characterization is critical to confirm the identity, purity, and stability of
3-(Benzyloxy)-4-methoxyphenylboronic acid before its use in subsequent reactions. This
guide will walk through the interpretation of its characteristic spectral data.

Molecular Structure and Key Spectroscopic
Features

The molecular structure of 3-(Benzyloxy)-4-methoxyphenylboronic acid dictates its
spectroscopic signature. Understanding the arrangement of the functional groups is the first
step in interpreting the spectral data.

Figure 1. Molecular structure of 3-(Benzyloxy)-4-methoxyphenylboronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic
molecules in solution. For 3-(Benzyloxy)-4-methoxyphenylboronic acid, both *H and 13C
NMR provide a wealth of information.

'H NMR Spectroscopy

The proton NMR spectrum will exhibit distinct signals corresponding to the aromatic protons of
both phenyl rings, the benzylic methylene protons, the methoxy protons, and the acidic protons
of the boronic acid group.

Expected Chemical

Proton Assignment _ Multiplicity Integration
Shift (5, ppm)
Phenyl-H (benzylox
YR Yoy 72-75 Multiplet 5H

group)
Aromatic-H (boronic )

o 6.8-7.3 Multiplet 3H
acid ring)
Benzylic-CH2 ~5.1 Singlet 2H
Methoxy-CHs ~3.9 Singlet 3H
Boronic acid-OH 4.5 - 8.5 (broad) Singlet 2H
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Expert Insight: The chemical shift of the boronic acid protons is often broad and can vary
significantly depending on the solvent, concentration, and water content. It is also common for
these protons to exchange with deuterium in deuterated solvents like D20, leading to a
diminished or absent signal. The aromatic region will show a complex splitting pattern due to
the substitution on the phenyl ring attached to the boronic acid.

3C NMR Spectroscopy

The 3C NMR spectrum provides information on the carbon framework of the molecule.

Carbon Assignment Expected Chemical Shift (8, ppm)
Aromatic C-B 125 - 135 (broad)

Aromatic C-O (benzyloxy) 145 - 155

Aromatic C-O (methoxy) 145 - 155

Aromatic C-H & Quaternary C 100 - 140

Benzylic-CH2 65-75

Methoxy-CHs 55-65

Expert Insight: The carbon atom directly attached to the boron atom often shows a broader
signal due to quadrupolar relaxation of the boron nucleus. The chemical shifts of the aromatic
carbons are influenced by the electron-donating effects of the benzyloxy and methoxy groups.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of 3-(Benzyloxy)-4-methoxyphenylboronic acid is expected to show characteristic
absorption bands.

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/product/b1278411?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1278411?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Expected Wavenumber

Functional Group Intensity
(cm~)

O-H stretch (boronic acid) 3200 - 3600 Strong, Broad

C-H stretch (aromatic) 3000 - 3100 Medium

C-H stretch (aliphatic) 2850 - 3000 Medium

C=C stretch (aromatic) 1500 - 1600 Medium-Strong

C-O stretch (ether) 1200 - 1300 Strong

B-O stretch 1310 - 1380 Strong

Expert Insight: The broad O-H stretching band from the boronic acid is a key diagnostic feature.
The presence of strong C-O stretching bands confirms the ether linkages. A detailed analysis of
the fingerprint region (below 1500 cm~*) can provide further structural confirmation. For a
similar compound, 4-methoxyphenylboronic acid, detailed vibrational assignments have been
performed using DFT calculations, which can serve as a valuable reference.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its
fragments, which helps in determining the molecular weight and elemental composition.

For 3-(Benzyloxy)-4-methoxyphenylboronic acid (C14H15BOa), the expected molecular
weight is approximately 258.08 g/mol .[1]

» Electrospray lonization (ESI-MS): In negative ion mode, the deprotonated molecule [M-H]~ at
m/z 257.07 would be expected. In positive ion mode, adducts with sodium [M+Na]* at m/z
281.08 or potassium [M+K]* at m/z 297.05 are commonly observed.

o High-Resolution Mass Spectrometry (HRMS): This technique would provide a highly
accurate mass measurement, allowing for the confirmation of the elemental formula. For
C14H15BOa4, the calculated exact mass is 258.1063.

Expert Insight: Boronic acids can sometimes undergo dehydration or form cyclic boroxines
(trimeric anhydrides) in the mass spectrometer source. This can lead to the observation of ions
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corresponding to these species, which should be considered during data interpretation.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed.
Instrument parameters should be optimized for the specific sample and spectrometer.

NMR Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of 3-(Benzyloxy)-4-methoxyphenylboronic acid in
approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-ds, CDClIs, or Methanol-
d4) in an NMR tube.

e 1H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer.
Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32

scans.

e 13C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A
larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-
noise ratio.

FT-IR Spectroscopy

o Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is
most convenient. Place a small amount of the solid sample directly on the ATR crystal.

e Acquisition: Record the spectrum over the range of 4000-400 cm~1. Typically, 16-32 scans
are co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR
crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

o Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable
solvent such as methanol or acetonitrile.

e Analysis: Infuse the sample solution into the ESI source of the mass spectrometer. Acquire
the spectrum in both positive and negative ion modes over a relevant mass range (e.g., m/z
100-500).

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b1278411?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1278411?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Analysis Workflow
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Figure 2. A generalized workflow for the spectroscopic characterization of 3-(Benzyloxy)-4-

methoxyphenylboronic acid.

Conclusion

The comprehensive spectroscopic analysis of 3-(Benzyloxy)-4-methoxyphenylboronic acid
using *H NMR, 3C NMR, FT-IR, and mass spectrometry provides a robust method for its
structural confirmation and purity assessment. By understanding the expected spectral features
outlined in this guide, researchers can confidently verify the quality of this important synthetic
building block, ensuring the reliability and reproducibility of their chemical transformations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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